molecular formula C21H20BrN3 B12422607 Ethidium-d5 Bromide

Ethidium-d5 Bromide

Cat. No.: B12422607
M. Wt: 399.3 g/mol
InChI Key: ZMMJGEGLRURXTF-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethidium-d5 Bromide is a deuterated form of ethidium bromide, a well-known fluorescent dye used extensively in molecular biology laboratories. This compound is primarily used for the visualization of nucleic acids in gel electrophoresis. The deuterated version, this compound, is labeled with deuterium atoms, which can be useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethidium-d5 Bromide involves the incorporation of deuterium atoms into the ethidium bromide molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

    Starting Material: The synthesis begins with the preparation of deuterated phenanthridine derivatives.

    Deuteration: The phenanthridine derivatives are subjected to deuteration using deuterated reagents such as deuterated sulfuric acid or deuterated acetic acid.

    Bromination: The deuterated phenanthridine is then brominated using bromine or a bromine-containing compound to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethidium-d5 Bromide undergoes several types of chemical reactions, including:

    Intercalation: It intercalates between the base pairs of double-stranded DNA, which is the basis for its use as a fluorescent dye.

    Oxidation and Reduction: It can undergo redox reactions, although these are less common in its typical applications.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Intercalation: This reaction typically occurs in aqueous solutions, often in the presence of a buffer to maintain pH.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The primary product of interest from these reactions is the intercalated complex of this compound with DNA. Other products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethidium-d5 Bromide has a wide range of applications in scientific research:

    Chemistry: Used in NMR spectroscopy due to its deuterium labeling, which provides clearer spectra.

    Biology: Widely used in gel electrophoresis for the visualization of DNA and RNA.

    Medicine: Investigated for its potential use in detecting and treating certain types of infections and diseases.

    Industry: Used in the production of diagnostic kits and research tools.

Mechanism of Action

Ethidium-d5 Bromide exerts its effects primarily through intercalation into DNA. This process involves the insertion of the ethidium molecule between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of the DNA, leading to changes in its physical properties, such as increased fluorescence. The molecular targets are the base pairs of the DNA, and the pathways involved include the unwinding and stabilization of the DNA helix.

Comparison with Similar Compounds

Similar Compounds

    Ethidium Bromide: The non-deuterated form, widely used for similar applications.

    Propidium Iodide: Another intercalating dye used for staining nucleic acids.

    Acridine Orange: A dye that also intercalates into DNA and is used for similar purposes.

Uniqueness

Ethidium-d5 Bromide is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This labeling provides distinct advantages in terms of spectral clarity and resolution, making it a valuable tool in analytical chemistry.

Properties

Molecular Formula

C21H20BrN3

Molecular Weight

399.3 g/mol

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-5-ium-3,8-diamine;bromide

InChI

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2;

InChI Key

ZMMJGEGLRURXTF-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.